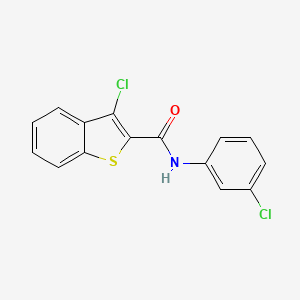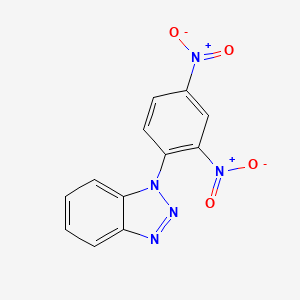![molecular formula C17H16Cl3N3OS B11708783 N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-2-methylbenzamide](/img/structure/B11708783.png)
N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-2-methylbenzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an anilinocarbothioyl group, a trichloroethyl group, and a methylbenzamide moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-2-methylbenzamide typically involves the reaction of aniline with carbon disulfide to form an anilinocarbothioyl intermediate. This intermediate is then reacted with 2,2,2-trichloroethylamine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require the presence of catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Reaktionstypen
N-{1-[(Anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-2-methylbenzamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Trichlorethylgruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid in saurem oder basischem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nukleophile wie Natriummethoxid in Methanol.
Hauptprodukte
Oxidation: Bildung von Sulfoxiden oder Sulfonen.
Reduktion: Bildung von Aminen oder Thiolen.
Substitution: Bildung von substituierten Derivaten abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
N-{1-[(Anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-2-methylbenzamid wird in verschiedenen Bereichen der wissenschaftlichen Forschung eingesetzt:
Chemie: Als Reagenz in der organischen Synthese und als Vorläufer für komplexere Moleküle.
Biologie: Untersucht auf seine potentiellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Untersucht auf seine potenziellen therapeutischen Anwendungen, insbesondere in der Medikamentenentwicklung.
Industrie: Wird bei der Entwicklung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-{1-[(Anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-2-methylbenzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Proteine und Enzyme binden, ihre Aktivität verändern und zu verschiedenen biologischen Wirkungen führen. Die beteiligten Wege können die Hemmung der Enzymaktivität, die Störung von Zellprozessen und die Induktion von Apoptose in Krebszellen umfassen.
Wissenschaftliche Forschungsanwendungen
N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-2-methylbenzamide is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-{1-[(Anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-3-nitrobenzamid
- N-{1-[(Anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-4-fluorbenzamid
- N-{1-[(Anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-3,5-dinitrobenzamid
Einzigartigkeit
N-{1-[(Anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-2-methylbenzamid ist einzigartig durch sein spezifisches Substitutionsschema am Benzamidring, das seine Reaktivität und biologische Aktivität beeinflussen kann. Das Vorhandensein der Methylgruppe an der 2-Position des Benzamidrings kann die sterischen und elektronischen Eigenschaften der Verbindung beeinflussen und sie von ihren Analogen unterscheiden.
Eigenschaften
Molekularformel |
C17H16Cl3N3OS |
|---|---|
Molekulargewicht |
416.7 g/mol |
IUPAC-Name |
2-methyl-N-[2,2,2-trichloro-1-(phenylcarbamothioylamino)ethyl]benzamide |
InChI |
InChI=1S/C17H16Cl3N3OS/c1-11-7-5-6-10-13(11)14(24)22-15(17(18,19)20)23-16(25)21-12-8-3-2-4-9-12/h2-10,15H,1H3,(H,22,24)(H2,21,23,25) |
InChI-Schlüssel |
BAIGTDRSTXKIJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4'-oxybis{N-[(E)-(4-ethoxyphenyl)methylidene]aniline}](/img/structure/B11708711.png)
![N'-[(E)-(2-hydroxyquinolin-3-yl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11708717.png)
![1,5-Bis[(3-methoxypropyl)amino]-9,10-dihydroanthracene-9,10-dione](/img/structure/B11708719.png)
![Benzamide, N-[bis(diethylamino)phosphinyl]-](/img/structure/B11708721.png)

![3-nitro-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide](/img/structure/B11708731.png)
![4-Methoxybenzaldehyde [4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone](/img/structure/B11708733.png)
![2-chloro-N'-[4-(4-pentylcyclohexyl)benzoyl]benzohydrazide](/img/structure/B11708744.png)
![6-bromo-3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B11708753.png)

![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(naphthalen-2-yl)acetamide](/img/structure/B11708766.png)

![3-[4-(Hexyloxy)phenyl]-5-nonyl-1,2,4-oxadiazole](/img/structure/B11708775.png)
